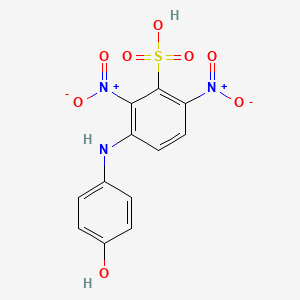
Decyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylcyclohexancarboxylat, auch bekannt als Cyclohexancarbonsäuredecylester, ist eine organische Verbindung mit der Summenformel C₁₇H₃₂O₂ und einem Molekulargewicht von 268,4348 g/mol . Dieser Ester wird aus Cyclohexancarbonsäure und Decanol gewonnen und wird aufgrund seiner einzigartigen chemischen Eigenschaften in verschiedenen industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Decylcyclohexancarboxylat wird typischerweise durch die Veresterungsreaktion zwischen Cyclohexancarbonsäure und Decanol synthetisiert. Die Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die vollständige Umwandlung der Reaktanten zum Esterprodukt zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Decylcyclohexancarboxylat das kontinuierliche Veresterungsverfahren. Dieses Verfahren verwendet einen Festbettreaktor, in dem die Reaktanten über einen festen sauren Katalysator geleitet werden. Die Reaktion wird bei erhöhten Temperaturen und Drücken durchgeführt, um hohe Umsätze und Produktausbeuten zu erzielen .
Chemische Reaktionsanalyse
Arten von Reaktionen: Decylcyclohexancarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: In Gegenwart von Wasser und einem sauren oder basischen Katalysator kann Decylcyclohexancarboxylat zu Cyclohexancarbonsäure und Decanol hydrolysiert werden.
Oxidation: Der Ester kann oxidiert werden, um entsprechende Carbonsäuren und Alkohole zu bilden.
Reduktion: Reduktionsreaktionen können den Ester in Alkohole und Alkane umwandeln.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Metallkatalysator.
Hauptprodukte, die gebildet werden:
Hydrolyse: Cyclohexancarbonsäure und Decanol.
Oxidation: Cyclohexancarbonsäure und Decansäure.
Reduktion: Cyclohexanol und Decan.
Analyse Chemischer Reaktionen
Types of Reactions: Decyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexanecarboxylic acid and decanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols and alkanes.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid and decanol.
Oxidation: Cyclohexanecarboxylic acid and decanoic acid.
Reduction: Cyclohexanol and decane.
Wissenschaftliche Forschungsanwendungen
Decylcyclohexancarboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Lösungsmittel und Reagenz in der organischen Synthese eingesetzt.
Biologie: Wird bei der Formulierung von biologischen Assays und als Bestandteil von Zellkulturmedien eingesetzt.
Medizin: Wird wegen seiner Biokompatibilität und seiner Fähigkeit, die Löslichkeit hydrophober Medikamente zu verbessern, hinsichtlich seines potenziellen Einsatzes in Arzneimittel-Abgabesystemen untersucht.
Industrie: Wird bei der Herstellung von Kosmetika, Körperpflegeprodukten und als Weichmacher in der Polymerherstellung eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Decylcyclohexancarboxylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Als Ester kann es hydrolysiert werden, um Cyclohexancarbonsäure und Decanol freizusetzen, die dann an weiteren biochemischen Reaktionen teilnehmen können. Der Ester kann auch mit Lipidmembranen interagieren und deren Fluidität und Permeabilität verändern, was bei der Medikamentenverabreichung von Vorteil ist .
Wirkmechanismus
The mechanism of action of decyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanecarboxylic acid and decanol, which can then participate in further biochemical reactions. The ester can also interact with lipid membranes, altering their fluidity and permeability, which is beneficial in drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Decylcyclohexancarboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z.B.:
Hexylcyclohexancarboxylat: Ähnlicher Ester mit einer kürzeren Alkylkette, was zu unterschiedlichen physikalischen Eigenschaften und Anwendungen führt.
Cyclohexancarbonsäure: Die Stammcarbonsäure von Decylcyclohexancarboxylat, die zur Synthese verschiedener Ester und anderer Derivate verwendet wird.
Decylformiat: Ein weiterer Ester mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Decylcyclohexancarboxylat ist aufgrund seiner spezifischen Esterstruktur einzigartig, die im Vergleich zu anderen Estern unterschiedliche Löslichkeits-, Reaktivitäts- und Anwendungsprofile verleiht.
Eigenschaften
CAS-Nummer |
93479-48-2 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
decyl cyclohexanecarboxylate |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
MOZHOBFQUILDKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


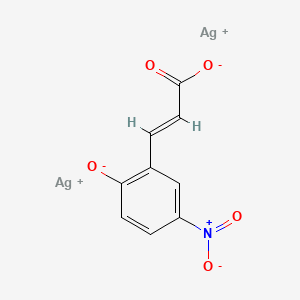
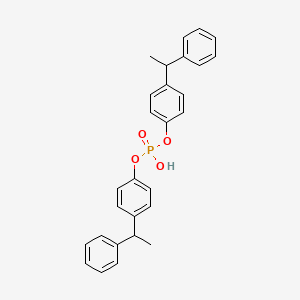
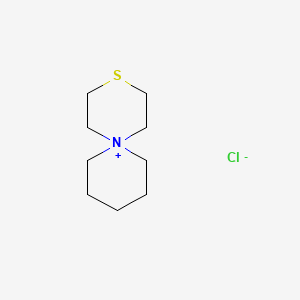
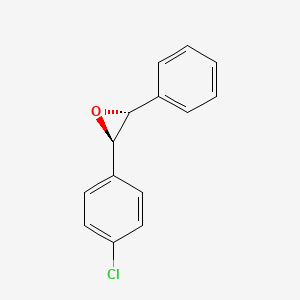
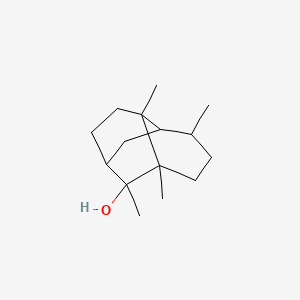
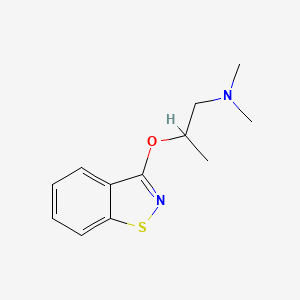
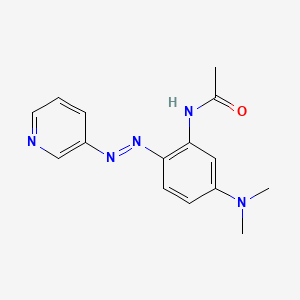
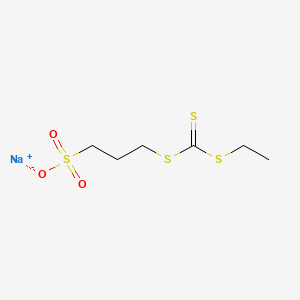
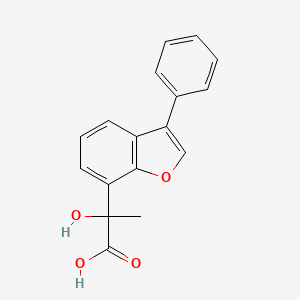
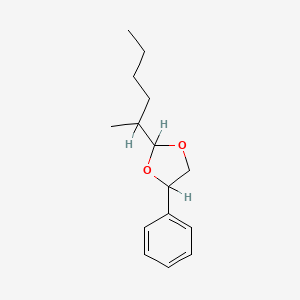
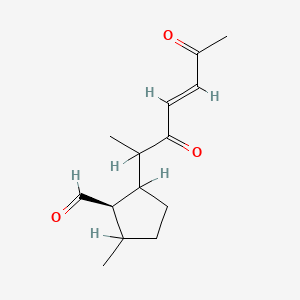
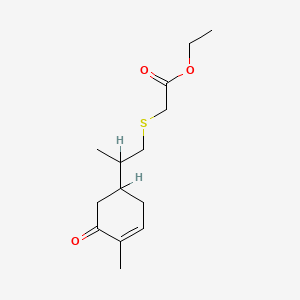
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
